1h-Imidazo[4,5-c][1,5]naphthyridine
Beschreibung
Eigenschaften
CAS-Nummer |
228253-33-6 |
|---|---|
Molekularformel |
C9H6N4 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
3H-imidazo[4,5-c][1,5]naphthyridine |
InChI |
InChI=1S/C9H6N4/c1-2-6-8(10-3-1)9-7(4-11-6)12-5-13-9/h1-5H,(H,12,13) |
InChI-Schlüssel |
IDUUCDZKSKUCOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C3C(=C2N=C1)N=CN3 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparisons with Analogous Compounds
Imidazo[4,5-c]pyridine Derivatives
Imidazo[4,5-c]pyridines share structural similarities but lack the extended aromatic system of naphthyridine. highlights derivatives such as 1-Benzyl-2-butyl-N6-phenyl-1H-imidazo[4,5-c]pyridine-4,6-diamine (19e) and N6,1-Dibenzyl-2-butyl-1H-imidazo[4,5-c]pyridine-4,6-diamine (19f) , which are modified with aryl substituents (e.g., methoxybenzyl, trifluoromethylbenzyl). These compounds primarily target Toll-like receptor 7 (TLR7), with substituents influencing solubility and receptor affinity . In contrast, the naphthyridine scaffold in compounds like 71b (Scheme 18) enhances binding to BET bromodomains due to increased planar surface area and π-π interactions .
Imidazoquinolines and Immunomodulatory Activity
Imidazoquinolines (e.g., imiquimod) are structurally related but replace the naphthyridine ring with a quinoline system. Imiquimod (1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine) is a topical immunomodulator for actinic keratosis but suffers from low aqueous solubility (~0.79 µg/mL) . In comparison, naphthyridine derivatives like sotirimod exhibit improved solubility profiles and oral bioavailability, making them suitable for systemic applications .
BET Bromodomain Inhibitors
The imidazo-naphthyridine scaffold is critical in BET inhibition. Compound 71b (with isoxazole substituents) shows equipotent activity against BRD2, BRD3, and BRD4, with PBMC pIC50 values of 6.1–6.8 and favorable oral pharmacokinetics . This contrasts with indenone-naphthyridines, which show similar potency but reduced metabolic stability .
Table 2: Pharmacokinetic Comparison of BET Inhibitors
Q & A
Q. Basic
- NMR spectroscopy : 1H/13C NMR identifies substituent positions and confirms ring fusion patterns .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways .
- X-ray crystallography : Resolves absolute configuration, particularly for chiral derivatives .
How can researchers design initial biological activity screens for novel derivatives?
Q. Basic
- In vitro assays : Test inhibition of BET bromodomains (BRD2/3/4) using fluorescence polarization assays .
- Cytokine modulation : Measure IL-6 suppression in lipopolysaccharide (LPS)-challenged PBMCs .
- Dose-response profiling : Determine IC50 values across cancer cell lines (e.g., HepG2, MCF-7) .
What structural modifications enhance BET bromodomain inhibition in this compound derivatives?
Q. Advanced
- Substituent effects : Isoxazole groups at position 2 improve potency (pIC50 6.1–6.8) by enhancing hydrophobic interactions with BRD4 .
- Halogenation : Chlorine or trifluoromethyl groups at position 4 increase binding affinity by 3–5-fold .
- Scaffold rigidity : Conformational constraints (e.g., fused urea rings) boost selectivity for c-Met kinase .
How do derivatives modulate NF-κB and Nrf2 signaling pathways, and what experimental models validate this?
Q. Advanced
- Mechanistic studies : Use luciferase reporter assays in HEK293T cells to track NF-κB activation .
- Western blotting : Quantify Nrf2 nuclear translocation in response to oxidative stress .
- In vivo models : LPS-induced inflammation in murine models confirms pathway modulation .
How can contradictory bioactivity data (e.g., anti-inflammatory vs. pro-apoptotic effects) be resolved?
Q. Advanced
- Dose-dependent analysis : Profile activity at low (µM) vs. high (nM) concentrations to identify dual mechanisms .
- Kinase profiling : Use kinome-wide screening to rule off-target effects .
- Transcriptomics : RNA-seq identifies differentially expressed genes under treatment .
What computational approaches guide the design of derivatives with improved pharmacokinetics?
Q. Advanced
- Molecular docking : Predict binding modes with BET bromodomains using AutoDock Vina .
- ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with oral bioavailability .
How do this compound derivatives compare to other fused heterocycles (e.g., quinoline analogs)?
Q. Advanced
- Activity comparison : Quinoline derivatives show stronger TNF-α suppression but lower kinase selectivity .
- Structural advantages : The naphthyridine scaffold provides a planar geometry for deeper binding pocket penetration .
- Synthetic accessibility : Fewer steps required compared to imidazo[4,5-f][1,10]phenanthrolines .
What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Q. Advanced
- Rodent studies : Measure plasma half-life and tissue distribution in Sprague-Dawley rats .
- Toxicity screens : Monitor liver enzymes (ALT/AST) and renal function in repeat-dose studies .
- Metabolite identification : LC-MS/MS detects phase I/II metabolites in urine and bile .
Can derivatives synergize with existing therapies (e.g., checkpoint inhibitors) in oncology?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
